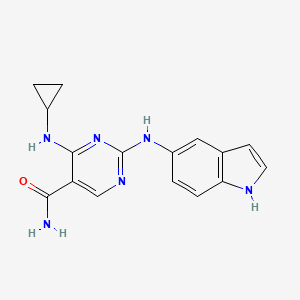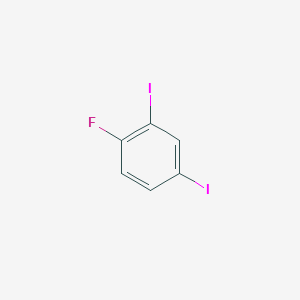
4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Compounds of this class are often studied for their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the indole moiety: This step often involves coupling reactions, such as Suzuki or Stille coupling, using indole derivatives.
Cyclopropylamine addition: The cyclopropylamine group can be introduced via nucleophilic substitution reactions.
Final carboxamide formation: This can be done through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring or the carboxamide group, potentially forming reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyrimidine or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain kinases involved in cell signaling, thereby exerting anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxylate
- 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-thiol
- 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-sulfonamide
Uniqueness
Compared to similar compounds, 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide may exhibit unique biological activities due to the specific arrangement of its functional groups. The presence of the cyclopropylamino and indole moieties can significantly influence its binding affinity and selectivity towards molecular targets.
Eigenschaften
Molekularformel |
C16H16N6O |
|---|---|
Molekulargewicht |
308.34 g/mol |
IUPAC-Name |
4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H16N6O/c17-14(23)12-8-19-16(22-15(12)20-10-1-2-10)21-11-3-4-13-9(7-11)5-6-18-13/h3-8,10,18H,1-2H2,(H2,17,23)(H2,19,20,21,22) |
InChI-Schlüssel |
YKYVBDDWMGCDGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2=NC(=NC=C2C(=O)N)NC3=CC4=C(C=C3)NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)
![1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid](/img/structure/B13871966.png)




![4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide](/img/structure/B13871989.png)
![5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine](/img/structure/B13871995.png)
![[2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid](/img/structure/B13872001.png)


